3-[2-(1H-indol-3-yl)ethyl]-1-[(4-nitrophenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione
Description
3-[2-(1H-indol-3-yl)ethyl]-1-[(4-nitrophenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound that features an indole moiety, a nitrophenyl group, and a pyrido[2,3-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
3-[2-(1H-indol-3-yl)ethyl]-1-[(4-nitrophenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c30-23-20-5-3-12-25-22(20)28(15-16-7-9-18(10-8-16)29(32)33)24(31)27(23)13-11-17-14-26-21-6-2-1-4-19(17)21/h1-2,4,6-10,14,20,22,25-26H,3,5,11-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMWFZJRSVDJNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(NC1)N(C(=O)N(C2=O)CCC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1H-indol-3-yl)ethyl]-1-[(4-nitrophenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the nitrophenyl group and the construction of the pyrido[2,3-d]pyrimidine core. Key steps may include:
Fischer Indole Synthesis: This step involves the reaction of phenylhydrazine with an aldehyde or ketone to form the indole ring.
Pyrido[2,3-d]pyrimidine Formation: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1H-indol-3-yl)ethyl]-1-[(4-nitrophenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that incorporate indole derivatives and nitrophenyl groups into a pyrido-pyrimidine framework. The structural complexity of the compound allows for a diverse range of interactions with biological targets.
Key Synthesis Pathways
- Condensation Reactions : The initial step often involves the condensation of indole derivatives with active methylene compounds under acidic conditions.
- Cyclo-condensation : Following the formation of intermediates, cyclo-condensation reactions can yield the final hexahydropyrido-pyrimidine structure.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Case Studies : In vitro studies demonstrated that certain analogs effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound:
- In Vitro Studies : Compounds derived from this structure showed promising activity against both Gram-positive and Gram-negative bacteria.
- Mechanism : The presence of the indole moiety is believed to enhance membrane permeability, leading to increased efficacy against microbial strains .
Neuropharmacological Effects
The hexahydropyrido-pyrimidine structure has been associated with neuropharmacological activities:
- Anxiolytic and Antidepressant Effects : Some derivatives have been evaluated for their ability to modulate neurotransmitter systems in animal models.
- Case Studies : Behavioral assays indicated that these compounds could reduce anxiety-like behaviors in rodents, suggesting potential for treating anxiety disorders .
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 3-[2-(1H-indol-3-yl)ethyl]-1-[(4-nitrophenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The nitrophenyl group may contribute to the compound’s ability to generate reactive oxygen species, leading to oxidative stress in target cells. The pyrido[2,3-d]pyrimidine core may interact with nucleic acids, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
N-methyltryptamine: A compound with a similar indole moiety.
Indole-3-carbinol: A compound with anticancer properties.
Uniqueness
3-[2-(1H-indol-3-yl)ethyl]-1-[(4-nitrophenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione is unique due to its combination of an indole moiety, a nitrophenyl group, and a pyrido[2,3-d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
The compound 3-[2-(1H-indol-3-yl)ethyl]-1-[(4-nitrophenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione is a complex organic molecule that has garnered attention due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The compound features a unique structure that includes an indole moiety, a nitrophenyl group, and a pyrido[2,3-d]pyrimidine core. The presence of these functional groups suggests diverse biological interactions and potential pharmacological applications.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 902921-63-5 |
| Molecular Formula | C24H25N5O4 |
| Molecular Weight | 425.49 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The indole moiety can interact with serotonin receptors and other neurotransmitter systems.
- Oxidative Stress Induction : The nitrophenyl group may facilitate the generation of reactive oxygen species (ROS), contributing to oxidative stress in target cells.
- Nucleic Acid Interaction : The pyrido[2,3-d]pyrimidine core is hypothesized to interact with DNA or RNA, potentially affecting gene expression and cellular function.
Antioxidant Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. Molecular docking simulations have shown that these compounds can scavenge free radicals effectively .
Anti-inflammatory Properties
This compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation .
Anticancer Potential
Research indicates that the compound may possess anticancer properties through mechanisms involving apoptosis induction in cancer cells. The structural motifs present in the compound are believed to play a critical role in its ability to inhibit tumor growth .
Case Studies
- Study on Antioxidant Activity
- Inhibition of Inflammatory Pathways
- Anticancer Activity Assessment
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
